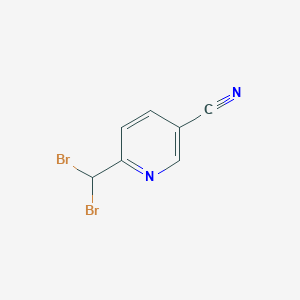

![molecular formula C14H15NOSi B2990169 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one CAS No. 303794-27-6](/img/structure/B2990169.png)

1-(trimethylsilyl)benzo[cd]indol-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(trimethylsilyl)benzo[cd]indol-2(1H)-one” is a type of indole . Indoles are heterocyclic organic compounds that contain a benzene ring fused to a pyrrole ring . They are key components to functional molecules that are used in a variety of everyday applications .

Synthesis Analysis

While specific synthesis methods for “1-(trimethylsilyl)benzo[cd]indol-2(1H)-one” are not available, there have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These methods focus on the bonds constructed during the formation of the imidazole .Scientific Research Applications

- Imidazole Synthesis : Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted the importance of heterocycles like imidazoles in functional molecules . The bonds formed during the imidazole formation process are crucial, and 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one can serve as a precursor or building block in these reactions.

- Heterocyclic Compound Synthesis : Indoles, including 1-trimethylsilylbenzo[cd]indol-2-one, have been utilized in multicomponent reactions for synthesizing various heterocyclic compounds. These reactions allow efficient construction of complex structures and have been explored from 2012 to 2017 .

- Atg4B Inhibition : A study identified benzo[cd]indol-2(1H)-ones as novel Atg4B inhibitors. Atg4B plays a role in autophagy, and inhibiting it could have implications in cancer therapy and other diseases. Virtual screening and a novel AlphaScreen assay were used to identify these potential inhibitors .

Synthetic Methodology

Multicomponent Reactions

Drug Discovery

Mechanism of Action

Target of Action

The primary target of 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one is Atg4B . Atg4B is a cysteine protease that plays a crucial role in the autophagy process, which is the body’s way of cleaning out damaged cells, in order to regenerate newer, healthier cells .

Mode of Action

1-(trimethylsilyl)benzo[cd]indol-2(1H)-one interacts with Atg4B, inhibiting its function . This interaction and subsequent inhibition can lead to changes in the autophagy process, potentially affecting cellular health and function .

Biochemical Pathways

The compound affects the autophagy pathway by inhibiting Atg4B . Autophagy is a critical cellular process that degrades and recycles cellular components, and its dysregulation has been linked to various diseases .

Result of Action

The inhibition of Atg4B by 1-(trimethylsilyl)benzo[cd]indol-2(1H)-one can lead to changes in the autophagy process . This could potentially affect cellular health and function, and could have therapeutic implications in diseases where autophagy is dysregulated .

properties

IUPAC Name |

1-trimethylsilylbenzo[cd]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOSi/c1-17(2,3)15-12-9-5-7-10-6-4-8-11(13(10)12)14(15)16/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLIPXIYUACTAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1C2=CC=CC3=C2C(=CC=C3)C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(trimethylsilyl)benzo[cd]indol-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2990091.png)

![N-[5-(sec-butylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2990096.png)

![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]-N-methylprop-2-enamide](/img/structure/B2990102.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)

![2-Ethyl-5-((4-ethylphenyl)(4-ethylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2990107.png)